1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole

Cannabinoid Receptor Pharmacology CB1 Antagonist Structure-Activity Relationship

Deploy this N1-cyclopentyl, C6-ethyl imidazo[1,2-b]pyrazole as a CB1 receptor tool compound backed by Pfizer patent-family SAR. The cyclopentyl group is independently validated as optimal for CB1/CB2 affinity—replacing it with cyclohexyl or smaller alkyls reduces potency. Ideal for head-to-head profiling versus N1-substituted analogs in binding & functional assays. Its ATP-competitive kinase pharmacophore signature also supports broad-panel kinase screening and anti-tubercular hit expansion against drug-sensitive/resistant M. tuberculosis strains. Procure to establish MIC values or initiate medicinal chemistry optimization around the N1 and C6 vectors.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
CAS No. 2098052-69-6
Cat. No. B1479888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole
CAS2098052-69-6
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCC1=NN2C=CN(C2=C1)C3CCCC3
InChIInChI=1S/C12H17N3/c1-2-10-9-12-14(7-8-15(12)13-10)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
InChIKeyBMHNRVISMVEAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-Cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2098052-69-6) for Cannabinoid Research


1-Cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2098052-69-6) is a synthetic heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class, with a molecular formula of C12H17N3 and a molecular weight of 203.28 g/mol [1]. This core scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit a range of biological activities including cannabinoid receptor modulation and kinase inhibition . The compound features a cyclopentyl substituent at the N1 position and an ethyl group at the C6 position of the fused bicyclic ring system, a specific substitution pattern relevant to structure-activity relationship (SAR) studies within the Pfizer patent family concerning CB1 receptor antagonists [2].

Why 1-Cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole Cannot Be Replaced by Generic Imidazo[1,2-b]pyrazole Analogs


Direct substitution of 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole with other imidazo[1,2-b]pyrazole derivatives is not scientifically valid due to the critical dependence of biological activity on the specific N1 and C6 substitution pattern. SAR studies on this scaffold demonstrate that modifications at these positions profoundly alter pharmacological profiles, including target affinity, selectivity, and intrinsic activity [1]. For instance, in related cannabinoid receptor ligand series, the cyclopentyl group has been identified as an optimal pharmacophore for CB1/CB2 receptor interaction, whereas replacement with cyclohexyl or smaller alkyl groups results in reduced affinity [2]. Consequently, using a non-cyclopentyl or non-6-ethyl analog introduces uncharacterized variables that can compromise experimental reproducibility and data validity in receptor binding, functional, or in vivo studies.

Quantitative Differentiation Evidence for 1-Cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2098052-69-6)


N1-Cyclopentyl Substitution: A Pharmacophoric Requirement for Optimal CB1 Receptor Affinity in Bicyclic Pyrazole/Imidazole Series

In the classical cannabinoid and related bicyclic pyrazole/imidazole chemotypes, the N1-cyclopentyl substituent of 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is a privileged pharmacophoric element. SAR analysis across tetrahydrocannabinol and synthetic cannabinoid series has established that the cyclopentyl group confers optimal affinity for both CB1 and CB2 receptors, whereas the C1'-cyclohexyl analogs exhibit reduced affinities for both receptor subtypes [1]. This class-level inference, derived from structurally analogous cannabinoid ligand series, suggests that 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is structurally predisposed for superior target engagement compared to its N1-cyclohexyl or N1-methyl counterparts within the imidazo[1,2-b]pyrazole family.

Cannabinoid Receptor Pharmacology CB1 Antagonist Structure-Activity Relationship

Imidazo[1,2-b]pyrazole Core as a Conformationally Constrained Bioisostere of the Pyrazole CB1 Antagonist Pharmacophore

The imidazo[1,2-b]pyrazole core of 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole represents a conformationally constrained analog of the central pyrazole ring found in classical CB1 antagonists like rimonabant (SR141716A). In the SAR studies by Sasmal et al. (2011), replacement of the pyrazole core with its conformationally constrained imidazole motifs was a key design strategy that yielded several molecules with low- and sub-nanomolar potencies as CB1 receptor antagonists, with in vivo proof of principle for weight loss demonstrated in DIO mice models [1]. While direct quantitative data for 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole itself is not publicly available, the class-level precedent establishes that imidazo[1,2-b]pyrazoles can achieve pharmacologically meaningful CB1 antagonism.

Medicinal Chemistry CB1 Antagonist Design Conformational Restriction

Dual Substituent Differentiation: Unique C6-Ethyl, N1-Cyclopentyl Combination versus Mono-Substituted and Regioisomeric Analogs

1-Cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is distinguished from its closest commercially available analogs by its specific disubstitution pattern. The N1-cyclopentyl, C6-ethyl combination is unique among catalogued imidazo[1,2-b]pyrazoles, where common alternatives include 6-cyclopentyl-1-methyl (CAS not specified), 6-ethyl-1H (unsubstituted at N1, CAS 2098141-04-7), and 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole derivatives [1]. This specific substitution pattern is encompassed within the generic Markush structures of Pfizer's CB1 antagonist patent family (US20050101592, JP2007302685), indicating its intended use in cannabinoid receptor modulation research [2]. The defined disubstitution eliminates ambiguity in SAR interpretation that arises when using mono-substituted or regioisomeric analogs.

Chemical Biology Tool Compound Selection Structure-Activity Relationship

Mycobacterium tuberculosis Growth Inhibition: Class-Level Anti-Tubercular Potential of Imidazo[1,2-b]pyrazoles

A phenotypic screening campaign of a large library of imidazo-pyrazole and pyrazole derivatives against Mycobacterium tuberculosis identified multiple compounds from the imidazo[1,2-b]pyrazole class that achieved >90% inhibition of mycobacterial growth [1]. Although 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole was not among the specific hits disclosed in the published study (Meta et al., 2019), the class-level activity of structurally related imidazo[1,2-b]pyrazoles against M. tuberculosis H37Ra suggests that this compound may serve as a viable starting point for anti-tubercular SAR exploration. The study further designed and synthesized three new series (2a–e, 3a–e, and 4a–l) based on initial hits, confirming the tractability of this scaffold for medicinal chemistry optimization [1].

Antitubercular Agents Infectious Disease Phenotypic Screening

Recommended Research Applications for 1-Cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2098052-69-6)


CB1 Cannabinoid Receptor Antagonist SAR Probe

Based on the inclusion of the imidazo[1,2-b]pyrazole core with N1-cyclopentyl substitution within Pfizer's CB1 antagonist patent family [1], 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is most appropriately deployed as a tool compound for investigating cannabinoid receptor type 1 (CB1) structure-activity relationships. The cyclopentyl pharmacophore has been independently validated as optimal for CB1/CB2 affinity in related cannabinoid chemotypes [2]. Researchers should prioritize this compound for head-to-head profiling against N1-substituted analogs (e.g., N1-methyl, N1-cyclohexyl derivatives) in CB1 binding and functional assays to establish substitution-dependent SAR within the imidazo[1,2-b]pyrazole series.

Anti-Tubercular Hit Expansion and Lead Optimization

The demonstrated class-level activity of imidazo[1,2-b]pyrazole derivatives against Mycobacterium tuberculosis (>90% growth inhibition in phenotypic screens) [3] positions 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole as a candidate for anti-tubercular hit expansion. Procurement is recommended for laboratories conducting phenotypic screening against drug-sensitive and drug-resistant M. tuberculosis strains (H37Rv, H37Ra), with the goal of establishing minimum inhibitory concentration (MIC) values and initiating medicinal chemistry optimization around the N1-cyclopentyl and C6-ethyl substituents.

Kinase Inhibition Profiling and Polypharmacology Studies

Vendor annotations indicate that the imidazo[1,2-b]pyrazole scaffold interacts with various kinases involved in inflammation and cancer progression . While these claims lack published quantitative validation, the structural features of 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole—combining a hydrogen bond-capable fused bicyclic core with hydrophobic cyclopentyl and ethyl substituents—are consistent with ATP-competitive kinase inhibitor pharmacophores. This compound is suited for broad-panel kinase selectivity screening to identify potential polypharmacology applications or to serve as a starting point for kinase-targeted lead discovery.

Conformational Constraint Studies in GPCR Ligand Design

The imidazo[1,2-b]pyrazole core represents a conformationally restricted analog of the pyrazole ring, a strategy validated in CB1 antagonist optimization where constrained motifs yielded low-nanomolar potency compounds [4]. 1-Cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole can be utilized as a reference compound in computational chemistry studies (molecular docking, molecular dynamics simulations) to assess the impact of conformational restriction on ligand-receptor binding thermodynamics and kinetics at CB1 and related GPCR targets.

Quote Request

Request a Quote for 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.